molecular formula C18H19NO4S B13832232 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

Cat. No.: B13832232
M. Wt: 345.4 g/mol
InChI Key: JYVZHEYOQGNVJZ-HNENSFHCSA-N
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Description

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime is a chemical compound with the molecular formula C18H19NO4S. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves several steps. One common method includes the reaction of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone with tosyl chloride in the presence of a base, such as pyridine, to form the tosylate intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final oxime product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime is unique due to its combination of methoxy, tosyl, and oxime groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18-

InChI Key

JYVZHEYOQGNVJZ-HNENSFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCCC3=C2C=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC

Origin of Product

United States

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